4-Amino-3-methoxybenzonitrile
Overview
Description
4-Amino-3-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an amino group at the fourth position and a methoxy group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybenzonitrile typically involves the nitration of 3-methoxybenzonitrile followed by reduction. One common method includes:
Nitration: 3-Methoxybenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitro-3-methoxybenzonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: 4-Nitro-3-methoxybenzonitrile.
Reduction: 4-Amino-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-4-methoxybenzonitrile: Similar structure but with the positions of the amino and methoxy groups reversed.
4-Amino-3-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 4-Amino-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and applications .
Properties
IUPAC Name |
4-amino-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGWOFGMVEUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473421 | |
Record name | 4-Amino-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177476-76-5 | |
Record name | 4-Amino-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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